1-(4-Ethoxy-3-nitrophenyl)propan-1-one
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Overview
Description
1-(4-Ethoxy-3-nitrophenyl)propan-1-one is an organic compound characterized by its molecular structure, which includes an ethoxy group and a nitro group attached to a phenyl ring, and a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the nitration of 4-ethoxyacetophenone followed by subsequent reactions to introduce the nitro group at the appropriate position on the phenyl ring. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective formation of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent safety measures to handle the reactive chemicals involved. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3-nitrophenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxy group or the nitro group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
1-(4-Ethoxy-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-3-nitrophenyl)propan-1-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrophenyl)propan-1-one
1-(4-Ethoxy-3-nitrophenyl)ethanone
1-(4-ethoxy-3-nitrophenyl)ethanone
1-(4-ethoxy-3-nitrophenyl)ethanone AldrichCPR
This comprehensive overview provides a detailed understanding of 1-(4-Ethoxy-3-nitrophenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-ethoxy-3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)8-5-6-11(16-4-2)9(7-8)12(14)15/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSDGKHRSKJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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